![molecular formula C16H11F3N2OS B2401176 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline CAS No. 477845-79-7](/img/structure/B2401176.png)
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group is known to influence the physical and chemical properties of the molecules it’s part of .Chemical Reactions Analysis
Trifluoromethyl groups are known to undergo various chemical reactions. For instance, they can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would be influenced by the presence of the trifluoromethyl, methylsulfanyl, and phenoxy groups. Trifluoromethyl groups are known for their unique physical and chemical properties .Applications De Recherche Scientifique
Redox Potentials
Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods . These studies provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .
Pharmaceuticals
The trifluoromethyl group plays an increasingly important role in pharmaceuticals . Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . This has implications for the development of new drugs.
Agrochemicals
Similar to pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . The ability to trifluoromethylate carbon-centered radical intermediates can lead to the development of new agrochemicals .
Materials Science
In the field of materials science, trifluoromethylation reactions are important for the development of functional materials . The redox potentials of trifluoromethyl-containing compounds can provide valuable data for the development of these materials .
Transition Metal-Mediated Construction
This compound could potentially be used in the transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
Quantum-Chemical Methods
The compound’s redox potentials were studied using quantum-chemical methods . This provides valuable data for mechanistic studies on trifluoromethylation reactions .
Mécanisme D'action
Target of Action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials . The specific targets of “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” would depend on the specific biological system it is introduced to.
Mode of Action
The trifluoromethyl group in “2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline” could potentially undergo redox reactions . The exact mode of action would depend on the specific targets and the biological system.
Biochemical Pathways
The compound could potentially affect biochemical pathways involving trifluoromethylation reactions . The exact pathways affected would depend on the specific targets and the biological system.
Orientations Futures
The future directions in the study of quinazoline derivatives and trifluoromethyl-containing compounds are promising. These compounds are valuable synthetic targets in the construction of fluorinated pharmacons . They have potential applications in various fields, including pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSCEBKMOPIISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

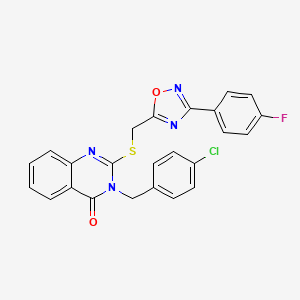

![N-(2-chlorobenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2401098.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
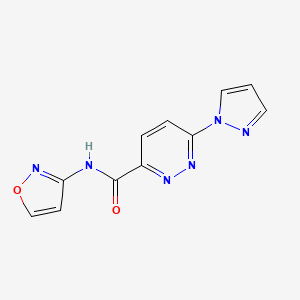

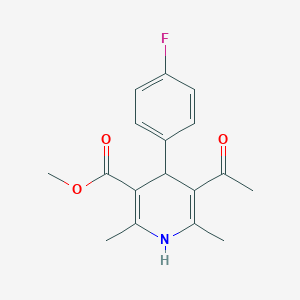

![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)
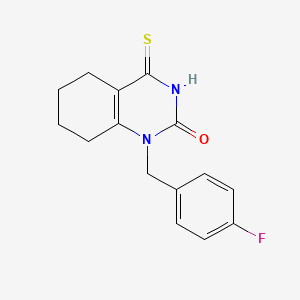
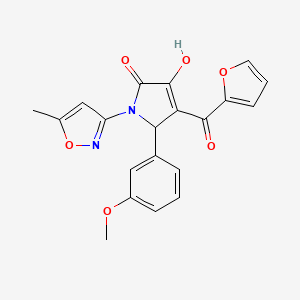
![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)
